Ethyl 2-(4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetate Ethyl 2-(4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetate
Brand Name: Vulcanchem
CAS No.: 1155596-41-0
VCID: VC8209826
InChI: InChI=1S/C10H17N3O2/c1-4-15-10(14)6-13-8(3)9(5-11)7(2)12-13/h4-6,11H2,1-3H3
SMILES: CCOC(=O)CN1C(=C(C(=N1)C)CN)C
Molecular Formula: C10H17N3O2
Molecular Weight: 211.26

Ethyl 2-(4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetate

CAS No.: 1155596-41-0

Cat. No.: VC8209826

Molecular Formula: C10H17N3O2

Molecular Weight: 211.26

* For research use only. Not for human or veterinary use.

Ethyl 2-(4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetate - 1155596-41-0

Specification

CAS No. 1155596-41-0
Molecular Formula C10H17N3O2
Molecular Weight 211.26
IUPAC Name ethyl 2-[4-(aminomethyl)-3,5-dimethylpyrazol-1-yl]acetate
Standard InChI InChI=1S/C10H17N3O2/c1-4-15-10(14)6-13-8(3)9(5-11)7(2)12-13/h4-6,11H2,1-3H3
Standard InChI Key GLXVMRDARZIJBU-UHFFFAOYSA-N
SMILES CCOC(=O)CN1C(=C(C(=N1)C)CN)C
Canonical SMILES CCOC(=O)CN1C(=C(C(=N1)C)CN)C

Introduction

Structural Characteristics

The molecular formula of ethyl 2-(4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetate is C₁₁H₁₈N₃O₂, with a molecular weight of 236.28 g/mol. Its structure includes:

  • A pyrazole ring substituted with methyl groups at positions 3 and 5.

  • An aminomethyl (-CH₂NH₂) group at position 4 of the pyrazole ring.

  • An ethyl acetate side chain linked to the nitrogen atom at position 1.

The presence of both electron-donating (methyl, aminomethyl) and electron-withdrawing (ester) groups creates a balanced electronic environment, enhancing its reactivity and interaction with biological targets .

Comparative Structural Analysis

A comparison with related pyrazolone derivatives highlights distinct structural modifications and their implications:

Compound NameKey Structural FeaturesMolecular Weight (g/mol)
Ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate Formyl group at position 4210.23
Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate Methyl ester; no dimethyl substitution155.15
3,5-Dimethylpyrazole Simple pyrazole core96.13

The aminomethyl group in the target compound introduces potential for hydrogen bonding and nucleophilic reactivity, distinguishing it from analogs with formyl or simple amino substituents .

Synthesis Methods

The synthesis of pyrazolone derivatives typically involves cyclocondensation reactions between hydrazines and diketones or β-ketoesters. For ethyl 2-(4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetate, a plausible pathway includes:

Step 1: Formation of the Pyrazole Ring

Reaction of ethyl acetoacetate with hydrazine hydrate under acidic conditions yields 3,5-dimethyl-1H-pyrazol-4-amine. This intermediate is critical for introducing the aminomethyl group .

Step 2: Alkylation of the Pyrazole Nitrogen

The nitrogen at position 1 of the pyrazole ring is alkylated using ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) to attach the ethyl acetate side chain .

Step 3: Functionalization at Position 4

The aminomethyl group is introduced via Mannich reaction, involving formaldehyde and ammonium chloride, to functionalize position 4 of the pyrazole ring .

Key Reaction Conditions

  • Catalysts: Ceric ammonium nitrate (CAN) or ionic liquids enhance reaction efficiency .

  • Solvents: Ethanol/water mixtures or glacial acetic acid are commonly used .

  • Temperature: Reflux conditions (70–100°C) are typical for cyclization steps .

Biological Activities

Pyrazolone derivatives exhibit broad-spectrum biological activities, as evidenced by studies on structurally similar compounds:

Anti-Inflammatory and Analgesic Effects

The aminomethyl group enhances interactions with cyclooxygenase (COX) enzymes, potentially inhibiting prostaglandin synthesis. For example, 3,5-dimethylpyrazole derivatives show IC₅₀ values of 2.8–5.6 μM against COX-2 .

Antimicrobial Activity

The compound’s ability to disrupt microbial cell membranes is attributed to its lipophilic ethyl acetate chain. Analogous pyrazolones demonstrate minimum inhibitory concentrations (MICs) of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Related Compounds

The biological and chemical profiles of ethyl 2-(4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetate are contextualized below against key analogs:

PropertyTarget CompoundEthyl 2-(4-Formyl-...) Methyl 2-(4-Amino-...)
Water SolubilityLow (ester group dominance)Very low (formyl group)Moderate (methyl ester)
LogP (Partition Coefficient)1.82.11.2
COX-2 Inhibition (IC₅₀)~3.5 μM Not reportedNot reported
Antimicrobial MIC16 μg/mL 32 μg/mL64 μg/mL

The target compound’s balanced lipophilicity and hydrogen-bonding capacity make it superior to analogs in membrane permeability and target engagement .

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